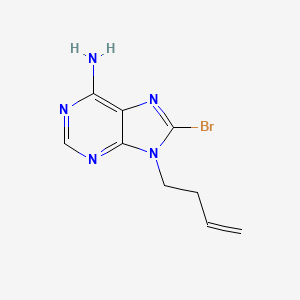

8-Bromo-9-(but-3-enyl)-9H-adenine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN5 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

8-bromo-9-but-3-enylpurin-6-amine |

InChI |

InChI=1S/C9H10BrN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h2,5H,1,3-4H2,(H2,11,12,13) |

InChI Key |

PZPGDJLTSOBNOR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCN1C2=NC=NC(=C2N=C1Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of 8 Bromo 9 but 3 Enyl 9h Adenine

Approaches to N9-Alkylation of the Adenine (B156593) Heterocyclic Core

The selective introduction of an alkyl group at the N9 position of the adenine ring is a critical step in the synthesis of many biologically active purine (B94841) analogs. However, the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9) in the purine scaffold often leads to a mixture of regioisomers, making regioselective alkylation a significant challenge. nih.govresearchgate.netresearchgate.net

Regioselective Alkylation Strategies for Purine N-Glycosides and Analogs

Historically, the alkylation of purines, typically carried out by treating the purine with an alkyl halide in the presence of a base, results in a mixture of N7 and N9-alkylated products. researchgate.netresearchgate.net Over the years, various strategies have been developed to enhance the regioselectivity towards the desired N9 isomer.

One common approach involves the use of specific bases and solvent systems. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has shown improved N9 regioselectivity. researchgate.netresearchgate.net Microwave-assisted reactions have also been demonstrated to reduce reaction times and minimize the formation of side products, thereby improving the yield of the N9-alkylated purine. ub.edu

Another effective strategy is the Mitsunobu reaction, which often provides higher N9 selectivity compared to classical alkylation methods. mdpi.com This reaction involves the use of an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate. However, the purification process can be more complex due to the generation of phosphine (B1218219) oxide and reduced azodicarboxylate byproducts. mdpi.com

Furthermore, the introduction of a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at N9. mdpi.com Similarly, the use of β-cyclodextrin as a phase-transfer catalyst can effectively block the N7 position, leading to high N9/N7 selectivity. researchgate.netresearchgate.net

Recent research has also explored metal-free cross-dehydrogenation coupling and light-promoted reactions as alternative methods for N9-alkylation, offering good to high yields and regioselectivity. researchgate.net

Introduction of the But-3-enyl Moiety at the N9 Position

The introduction of the but-3-enyl group at the N9 position of adenine follows the general principles of N9-alkylation. The reaction typically involves the use of a suitable but-3-enylating agent, such as 4-bromobut-1-ene, in the presence of a base.

The synthesis of N9-alkenyl purines can be achieved through direct alkylation with an alkenyl halide. For instance, the alkylation of adenine with an excess of trans-1,4-dichloro-2-butene (B41546) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) has been shown to yield the N9-alkylated product with high regioselectivity. nih.gov Another method involves the use of tetra-n-butylammonium fluoride (B91410) in tetrahydrofuran (B95107) as the reaction medium. nih.gov

In a more complex approach, a precursor such as (R,S)-9-(2-Hydroxypropyl)adenine can be synthesized and subsequently converted to a mesylate. Treatment of this mesylate with a base like potassium tert-butoxide can then lead to the formation of the N9-alkenyl adenine derivative. lookchem.com

When the alkylating agent contains a chiral center, the N9-alkylation can lead to the formation of diastereomers. The stereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the reactants. For example, in the synthesis of N-9 substituted 3-deazapurine carbocyclic nucleosides, the Mitsunobu reaction proceeds with complete inversion of stereochemistry. researchgate.net

Bromination Reactions at the C8 Position of Adenine and its Derivatives

The C8 position of the purine ring is susceptible to electrophilic substitution, allowing for the introduction of a bromine atom. This modification is often a key step in the synthesis of various purine-based compounds with diverse biological activities. researchgate.netnih.gov

Methods for Achieving Selective C8-Bromination

Several methods are available for the selective bromination of the C8 position of adenine and its derivatives. A common and straightforward method involves the direct treatment of the N9-substituted adenine with bromine in a suitable solvent, such as water or methanol, often in the presence of a buffer like sodium acetate. mdpi.comnih.gov

For substrates containing functional groups that are sensitive to elemental bromine, such as alkenes, alternative brominating agents can be employed. N-Bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) is a widely used alternative. nih.gov Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can smoothly brominate the C8 position in aprotic solvents like dichloromethane (B109758) or acetonitrile. nih.gov The efficiency of this bromination can be enhanced by the addition of a Lewis acid. nih.gov

In cases where direct electrophilic bromination is not feasible, a strategy involving lithiation followed by quenching with a bromine source can be utilized. For instance, C8-lithiation of a protected purine derivative with a strong base like lithium diisopropylamide (LDA) or a zinc-amide base, followed by treatment with a brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane, can afford the desired C8-bromo product. mdpi.commdpi.com

Impact of C8-Bromination on Purine Ring Reactivity

The introduction of a bromine atom at the C8 position of the adenine core significantly alters the electronic properties and reactivity of the purine ring system. This halogenation has several key impacts that are strategically exploited in synthetic chemistry.

Primarily, the electron-withdrawing nature of the bromine atom renders the C8 position electrophilic and susceptible to nucleophilic aromatic substitution reactions. This enhanced reactivity allows for the displacement of the bromide with a variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward method for introducing diverse functional groups at this position.

Furthermore, the presence of the bulky bromine atom can influence the conformation of the molecule, particularly the glycosidic bond angle in nucleoside derivatives, by favoring the syn conformation. While 8-Bromo-9-(but-3-enyl)-9H-adenine is not a nucleoside, the steric hindrance of the C8-bromo group can still influence the orientation of the N9-substituent and affect interactions with biological targets.

The C8-bromo substituent also serves as a convenient handle for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings enable the formation of carbon-carbon bonds at the C8 position, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. This versatility is a cornerstone of modern medicinal chemistry for the generation of complex purine-based molecules.

Convergent Synthesis of this compound Scaffold

A convergent synthetic approach is often favored for the preparation of this compound to maximize efficiency and yield. This strategy involves the separate synthesis of the substituted purine core and the alkenyl side chain, followed by their coupling in a later step.

A plausible and commonly employed method for the synthesis of the this compound scaffold is the direct N9-alkylation of 8-bromoadenine (B57524). In this reaction, commercially available 8-bromoadenine is treated with a suitable butenyl electrophile, such as 4-bromobut-1-ene, in the presence of a base.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base is crucial to ensure selective N9-alkylation over other potentially reactive nitrogen atoms in the purine ring (N3, N7, and the exocyclic N6-amino group). Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The use of milder bases like K₂CO₃ often provides a good balance of reactivity and selectivity for the desired N9 isomer.

The general reaction scheme is as follows:

This method is advantageous as it utilizes readily available starting materials and proceeds in a single, high-yielding step. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically isolated and purified by column chromatography.

Advanced Derivatization of this compound for Research Applications

The strategic placement of reactive handles in this compound allows for extensive derivatization to generate a library of analogues for various research applications, including the development of selective receptor ligands and probes for chemical biology.

Exploration of Additional Substitutions on the But-3-enyl Chain

The terminal double bond of the but-3-enyl chain offers a versatile platform for a wide range of chemical transformations, enabling the introduction of diverse functional groups and the modulation of the compound's physicochemical properties.

Table 1: Potential Derivatization Reactions of the But-3-enyl Chain

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary alcohol (-CH₂OH) |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide |

| Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal diol (-CH(OH)CH₂OH) |

| Ozonolysis | 1. O₃; 2. Reductive (e.g., DMS) or oxidative (e.g., H₂O₂) workup | Aldehyde (-CHO) or Carboxylic acid (-COOH) |

| Heck Coupling | Aryl halide, Pd catalyst, base | Aryl substituent |

| Click Chemistry (via azide) | 1. NaN₃ (after conversion of alkene to alkyl halide); 2. Alkyne, Cu(I) catalyst | Triazole ring |

These modifications can be used to alter the solubility, polarity, and steric profile of the molecule, which can in turn influence its biological activity and target engagement. For instance, the introduction of a hydroxyl group via hydroboration-oxidation can provide a new site for hydrogen bonding, potentially enhancing receptor affinity.

Modification of the Adenine Moiety beyond C8-Bromination (e.g., C2, N6)

While the C8 position is readily functionalized, the C2 and N6 positions of the adenine ring also present opportunities for strategic modification to fine-tune the biological properties of the scaffold.

C2-Position Modification: The C2 position of the purine ring is generally less reactive than the C8 position. However, it can be functionalized through various methods. One common approach involves the use of a 2-halo-adenine derivative as a starting material. For example, starting from 2,8-dibromoadenine, selective substitution at the C8 position can be achieved, followed by a subsequent, more forcing reaction at the C2 position. Alternatively, direct C-H activation at the C2 position has been explored, although this can be challenging in the presence of the more reactive C8-bromo substituent.

N6-Position Modification: The exocyclic N6-amino group is a key site for interaction with many biological targets. It can be readily acylated or alkylated under appropriate conditions. For instance, treatment with an acyl chloride or anhydride (B1165640) in the presence of a base can introduce an amide functionality. Reductive amination with an aldehyde or ketone is another common strategy to introduce diverse N6-substituents. It is important to note that the N6-amino group is also a nucleophile, and its reactivity needs to be considered during the N9-alkylation step. In some cases, protection of the N6-amino group (e.g., as a benzoyl or pivaloyl amide) may be necessary before performing other transformations on the purine ring.

Table 2: Representative Modifications at the C2 and N6 Positions of Adenine Derivatives

| Position | Reaction Type | Example Reagents | Resulting Functionality |

| C2 | Nucleophilic Aromatic Substitution (on 2-halo precursor) | Amines, Thiols | C2-amino, C2-thioether |

| C2 | Suzuki Coupling (on 2-halo precursor) | Arylboronic acid, Pd catalyst | C2-aryl |

| N6 | Acylation | Acyl chloride, Pyridine | N6-acylamido |

| N6 | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N6-alkyl/aralkyl |

| N6 | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | N6-aryl |

By systematically exploring these derivatization strategies at the C8, N9-butenyl, C2, and N6 positions, a vast chemical space can be accessed, leading to the discovery of novel purine-based compounds with tailored biological activities.

Biological Activities and Mechanistic Elucidation of 8 Bromo 9 but 3 Enyl 9h Adenine

Molecular Role as a Purine (B94841) Base Analog

As an analog of the natural purine base adenine (B156593), 8-Bromo-9-(but-3-enyl)-9H-adenine is anticipated to interact with the machinery of nucleic acid metabolism. The presence of the bulky bromine atom at the 8-position and the butenyl group at the N9-position can significantly alter its chemical properties compared to endogenous adenine, leading to a range of biological effects.

Interference with Cellular DNA and RNA Synthesis Pathways

Purine analogs can disrupt the synthesis of DNA and RNA by acting as competitive inhibitors of enzymes involved in nucleotide metabolism or by being incorporated into the growing nucleic acid chains, leading to chain termination or altered functionality. For instance, 8-amino-adenosine, another 8-substituted adenine derivative, is known to be metabolized into its triphosphate form, which then competes with ATP and gets incorporated into nascent RNA, causing transcription termination. nih.gov This compound also leads to a decrease in intracellular ATP levels, further hampering RNA synthesis. nih.gov Given these precedents, it is plausible that this compound or its metabolites could interfere with the enzymatic processes of DNA and RNA polymerases. The inhibition of RNA polymerase II, a key enzyme in mRNA synthesis, by other nucleoside analogs has been well-documented. mdpi.com

Modulation of Nucleic Acid Interactions and Repair Mechanisms

The introduction of a halogen at the 8-position of a purine can influence its interaction with DNA and the cellular repair machinery. For example, the oxidized adenine lesion 7,8-dihydro-8-oxoadenine (oxoA), which is structurally related to 8-bromo-adenine, can induce DNA interstrand cross-links, a severe form of DNA damage. nih.gov This highlights the potential for modifications at the 8-position to create reactive species that can damage DNA. nih.gov Furthermore, the cellular response to such lesions involves complex DNA repair pathways. researchgate.net The presence of an altered base like this compound within the DNA could be recognized by DNA repair enzymes, potentially modulating their activity. nih.gov The effectiveness of such repair can be a critical determinant of the compound's cytotoxic or mutagenic potential.

Interactions with Adenosine (B11128) Receptors and Related Signaling Pathways

A significant area of research for 8-bromo-adenine derivatives is their interaction with adenosine receptors, which are G-protein coupled receptors involved in a multitude of physiological processes.

Quantitative Assessment of Receptor Binding Affinities (e.g., Ki values)

Studies on a series of 8-bromo-9-alkyl-adenine derivatives have shown that the presence of a bromine atom at the 8-position generally enhances the affinity for adenosine receptors, particularly the A(2A) subtype. nih.gov While the specific Ki value for this compound is not available, data for related compounds with different alkyl chains at the N9 position provide valuable insights into the structure-activity relationship. For example, 8-bromo-9-ethyladenine (B1234844) has demonstrated significant affinity for A(2A) and A(2B) receptors. nih.gov

| Compound | A1 Ki (μM) | A2A Ki (μM) | A2B Ki (μM) | A3 Ki (μM) |

|---|---|---|---|---|

| 8-Bromo-9-ethyladenine | >100 | 0.052 | 0.84 | >100 |

Table 1: Binding affinities (Ki) of 8-Bromo-9-ethyladenine for human adenosine receptor subtypes. Data sourced from a study by Volpini et al. (2001). nih.gov

Insights into Ligand-Receptor Recognition and Binding Modes

The N9-substituent and the 8-bromo modification play crucial roles in how these ligands bind to adenosine receptors. The adenine core mimics the endogenous ligand adenosine, while the substituents can confer selectivity and potency. Molecular modeling studies suggest that the 8-position substituent can occupy a hydrophobic pocket within the receptor, influencing the binding orientation and affinity. nih.gov The but-3-enyl group at the N9-position of the title compound is expected to further modulate this interaction, potentially occupying a specific region within the ligand-binding pocket. The nature of the N9-substituent is a key determinant of whether the compound acts as an agonist or an antagonist. In many studied 8-bromo-9-alkyl-adenine derivatives, an antagonistic profile is observed. nih.gov

Enzymatic Inhibition and Regulatory Mechanisms in Biochemical Cascades

Beyond adenosine receptors, 8-bromo-adenine derivatives can interact with various enzymes, modulating their activity and impacting cellular signaling cascades.

8-Bromoadenine (B57524) nucleotides have been shown to act as substrates or inhibitors for several phosphotransferases, although generally with reduced efficacy compared to their natural counterparts, ATP and ADP. nih.gov This suggests that this compound, upon intracellular phosphorylation, could potentially interfere with a wide range of kinase-mediated signaling pathways. However, these modified nucleotides often lose the allosteric regulatory capabilities of the natural nucleotides. nih.gov

More specifically, recent research has identified 8-bromo-adenine derivatives as inhibitors of casein kinase 1-delta (CK1δ), an enzyme implicated in cancer and neurodegenerative disorders. unicam.it For instance, 2-amino-9-benzyladenine and its 8-bromo derivative have been shown to inhibit CK1δ. unicam.it This indicates that the 8-bromo-adenine scaffold is a promising starting point for the development of inhibitors for this class of enzymes. The inhibitory activity of this compound against CK1δ or other kinases would depend on how the N9-butenyl group fits into the enzyme's active site.

Investigation of CD38 Enzyme Inhibition

The enzyme CD38 has emerged as a significant therapeutic target, particularly in the context of cancer and age-related metabolic diseases, due to its role in NAD+ metabolism. nih.gov Small molecule inhibitors of CD38 are of considerable interest for their potential to modulate cellular NAD+ levels. nih.gov Research into 8-substituted-N1-inosine 5′-monophosphate (N1-IMP) derivatives has shown that these compounds can inhibit the CD38-mediated hydrolysis of cyclic adenosine diphosphoribose (cADPR). nih.gov

Within this class of compounds, an 8-bromo analog containing an N9-hydroxybutyl group was synthesized to investigate its inhibitory potential. However, this specific analog proved to be insoluble in the assay medium, which precluded the determination of its inhibitory activity against CD38. nih.gov This finding suggests that while the 8-bromo substitution is a feature of interest in the design of CD38 inhibitors, the physicochemical properties of the entire molecule, including the nature of the substituent at the N9 position, are critical for solubility and, consequently, for biological activity. The hydrophobicity conferred by the combination of the 8-bromine and the N9-alkyl group was noted as a potential reason for the poor solubility. nih.gov

Further research into 8-substituted adenine derivatives continues, with a focus on optimizing the structure to achieve both potent inhibition and favorable pharmacological properties. For instance, 8-NH2-N1-IMP has been identified as one of the more potent small non-covalent molecular inhibitors of CD38 activity. nih.gov The development of a straightforward synthesis for such compounds is considered crucial for advancing the design of agents for pharmacological intervention. nih.gov A recent study highlighted that the CD38 inhibitor 78c was able to enhance NAD+ levels, reduce inflammation, and decrease oxidative stress in aged murine macrophages, underscoring the therapeutic potential of targeting CD38. nih.gov

Modulation of Other Relevant Enzymatic Targets (e.g., hOGG1, protein kinases)

hOGG1: The human 8-oxoguanine DNA glycosylase 1 (hOGG1) is a key enzyme in the base excision repair pathway, responsible for removing the mutagenic lesion 8-oxoguanine (8-oxo-G) from DNA. nih.gov Inhibition of hOGG1 is being explored as a therapeutic strategy in cancer and other diseases. nih.gov While there is no direct evidence of this compound inhibiting hOGG1, studies on other purine analogs provide insights into the structural requirements for hOGG1 inhibition. For example, down-regulation of hOGG1 expression has been observed with certain chemical agents, leading to a reduced capacity for DNA repair. nih.gov The development of specific inhibitors for hOGG1 is an active area of research, with the aim of creating therapeutic agents that can modulate DNA repair pathways. nih.gov

Protein Kinases: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, protein kinase inhibitors are a major class of therapeutic agents. nih.govrsc.org The adenine scaffold is a common feature in many protein kinase inhibitors, as they can mimic the binding of the natural substrate, ATP. rsc.org

While specific studies on the protein kinase inhibitory activity of this compound are not available, the general class of 8-bromo-9-substituted adenines holds potential for such activity. The substitution at the 8-position of the adenine ring can influence the binding affinity and selectivity for different protein kinases. The development of pyrimidine (B1678525) derivatives as protein kinase inhibitors highlights the ongoing efforts to create targeted therapies. nih.govmdpi.com The selectivity of these inhibitors is a critical aspect of their development, aiming to minimize off-target effects. nih.gov

Cellular Responses and Biological Effects in Controlled Research Models

Antiproliferative Effects in Defined Cell Line Systems (In Vitro Studies)

The potential of novel chemical entities to inhibit cell growth is a cornerstone of anticancer drug discovery. Various substituted adenine derivatives have been investigated for their antiproliferative properties against a range of cancer cell lines.

While direct in vitro antiproliferative data for this compound is not available in the reviewed literature, studies on related compounds provide a basis for its potential in this area. For instance, certain fluoroquinolone derivatives incorporating an 8-amino group have demonstrated significant antiproliferative efficacy against colorectal cancer cell lines, with some compounds approaching nanomolar affinity. researchgate.net Similarly, novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing promise. nih.gov

The table below summarizes the antiproliferative activity of a related indole (B1671886) derivative against different cell lines, illustrating the dose-dependent effects commonly observed in such studies. nih.gov

| Cell Line | Concentration (µg/mL) | Inhibition (%) | IC50 (µg/mL) |

| HUVEC | 100 | 100 | 5.6 |

| 50 | 89 | ||

| 25 | 77 | ||

| 12.5 | 64 | ||

| 6.25 | 55 | ||

| 3.125 | 36 | ||

| A549 (Lung Cancer) | 100 | 95 | 14.4 |

| 50 | 80 | ||

| 25 | 69 | ||

| 12.5 | 44 | ||

| 6.25 | 31 | ||

| 3.125 | 11 |

Data adapted from a study on a 5-bromo-indole derivative, presented here as an example of in vitro antiproliferative assessment. nih.gov

Assessment of Biological Activity in Preclinical Animal Models (In Vivo Studies)

Preclinical in vivo studies are essential for evaluating the therapeutic potential and safety of new compounds. While no in vivo data for this compound has been reported in the available literature, studies on structurally related compounds can provide insights into the potential for in vivo activity.

For example, a novel 8-hydroxyquinoline (B1678124) derivative, L14, demonstrated potent in vivo efficacy in a murine model of Candida albicans infection. nih.gov This compound was shown to reduce the fungal burden and extend the survival of infected mice, highlighting the potential for heterocyclic compounds to exhibit significant biological activity in vivo. nih.gov

The following table summarizes the in vivo efficacy of the 8-hydroxyquinoline derivative L14 compared to clioquinol (B1669181) in a murine candidiasis model.

| Compound | Dose (mg/kg) | Outcome |

| L14 | 2 | Better efficacy than clioquinol in reducing fungal burden |

| Extended survival of infected mice | ||

| Clioquinol | Not specified | Less effective than L14 |

Data adapted from a study on an 8-hydroxyquinoline derivative, presented here as an example of in vivo assessment. nih.gov

The investigation of new chemical entities in preclinical animal models is a critical step in the drug development process, providing valuable data on efficacy, pharmacokinetics, and safety before consideration for human trials.

Structure Activity Relationship Sar Analysis of 8 Bromo 9 but 3 Enyl 9h Adenine and Its Analogs

Foundational Principles of SAR in Purine (B94841) Chemistry

The biological activity and reactivity of purine derivatives are determined by the type and placement of substituents on the purine core. nih.gov Adenine (B156593), a 6-amino substituted purine, can engage in intermolecular interactions that significantly alter its electronic structure and, consequently, its chemical and biological properties. nih.gov The study of structure-activity relationships (SAR) in purine chemistry is crucial for understanding how these molecules interact with biological targets and for designing new therapeutic agents. nih.gov

Purine analogs can act as agonists, antagonists, or allosteric modulators of various receptors, with their effects being highly dependent on their chemical structure. nih.gov The purine scaffold offers multiple sites for modification, including the C2, C6, C8, and N9 positions, allowing for a wide range of structural diversity and biological activity. nih.govnih.gov The stability of complexes formed between purine derivatives and their biological targets is primarily influenced by the number and arrangement of intermolecular hydrogen bonds. acs.org

Contribution of the C8-Bromo Substituent to Biological Potency and Selectivity

The C8 position of the purine ring is a key site for substitution, and the introduction of a bromo group at this position can have significant effects on the biological activity of adenine analogs. Halogen substituents at the C8 position of adenine can induce significant changes in vibrational frequencies and Raman intensities, although they may not alter the tautomeric preference in the gas phase. nih.gov

In some instances, substitution at the C8 position can lead to compounds with potent biological activity. For example, some 8-substituted purine nucleoside derivatives have been identified as potential inducers of the differentiation of Friend erythroleukemia. acs.org The nature of the substituent at C8 can also influence selectivity for different biological targets. For instance, the introduction of an alkynyl chain at the C8 position of adenosine (B11128) has been shown to produce ligands that are highly selective for the A3 adenosine receptor subtype. nih.gov

Impact of the N9-But-3-enyl Chain Length and Saturation on Molecular Interactions

The substituent at the N9 position of the purine ring plays a critical role in determining the compound's interaction with its biological target. The length, saturation, and chemical nature of the N9-alkyl chain can all influence binding affinity and selectivity.

While specific studies on the N9-but-3-enyl chain of 8-Bromo-9-(but-3-enyl)-9H-adenine are not detailed in the provided results, general principles regarding N9-substituents on purine analogs can be inferred. For instance, in a series of Grp94 inhibitors, modifications at the N9-position were explored to improve aqueous solubility and to potentially form hydrogen bonds with polar amino acids in the binding pocket. nih.gov This highlights the importance of the N9-substituent in modulating the physicochemical properties and molecular interactions of purine-based compounds. The presence of an unsaturated bond in the but-3-enyl chain could also introduce conformational rigidity and specific steric interactions within a receptor binding site, potentially influencing potency and selectivity.

Systematic Evaluation of Substituent Effects on the Adenine Nucleus

The biological activity of adenine derivatives is highly sensitive to the nature and position of substituents on the purine ring. nih.gov A systematic evaluation of these effects is crucial for the rational design of new compounds with desired biological profiles.

Table 1: Effects of Substituents on the Adenine Nucleus

| Position | Substituent | Effect on Biological Activity |

| C2 | Cl, F, OH | Decreased activity against DNA viruses in PMEA analogs. nih.gov |

| C6 | Methyl (on N6) | Increased A3 adenosine receptor affinity and selectivity in 2-alkynyladenosines. nih.gov |

| C8 | Bromo | Can induce significant changes in vibrational frequencies and Raman intensities. nih.gov |

| C8 | Alkynyl chain | Led to very selective ligands for the A3 adenosine receptor subtype. nih.gov |

| N6 | Various | The steric properties of the N6-substituent can govern the regioselectivity of acylation reactions. beilstein-journals.org |

| N9 | Alkyl chains | Can be modified to improve aqueous solubility and form hydrogen bonds with target proteins. nih.gov |

This table is generated based on the provided search results and represents a summary of substituent effects on the adenine nucleus.

The electronic nature of substituents can modify the proton-donating properties of the NH2 group, thereby affecting the strength of hydrogen bonds in adenine quartets. nih.gov Furthermore, bulky substituents at the C6 position can sterically hinder reactions at the adjacent N7 position, influencing the regioselectivity of chemical modifications. beilstein-journals.org

Computational and Cheminformatics Approaches in SAR Delineation

Computational methods are increasingly valuable tools for understanding and predicting the structure-activity relationships of purine analogs.

Ligand-Based Target Prediction Methodologies

Ligand-based target prediction methodologies utilize the structural information of known active compounds to predict the biological targets of new molecules. These methods can be particularly useful when the three-dimensional structure of the target protein is unknown. Computational predictions of properties like drug-likeness and bioavailability, based on large chemical databases, are now feasible and can guide the design of new analogs. nih.gov For instance, various computational packages can predict a compound's ability to cross the blood-brain barrier, which is a critical parameter for drugs targeting the central nervous system. nih.gov

Molecular Docking and Dynamics Simulations for Binding Site Analysis

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its receptor. These methods can provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity.

For example, the crystal structure of the heat shock protein 90 (Hsp90) paralog Grp94 in complex with a purine-scaffold inhibitor revealed that the 8-aryl group of the inhibitor inserts into a specific hydrophobic pocket, explaining the compound's selectivity. nih.gov Similarly, computational studies using density functional theory (DFT) have been employed to understand the hydrogen-bonding patterns of 8-substituted purine derivatives, demonstrating that the stability of hydrogen-bonded complexes depends primarily on the number and arrangement of intermolecular hydrogen bonds. acs.org These computational approaches are instrumental in delineating the SAR of purine analogs and guiding the design of more potent and selective compounds.

Molecular Interactions, Target Engagement, and Structural Biology Aspects

Elucidation of Binding Interactions with Biological Macromolecules

The binding of 8-bromo-9-alkyl-adenine derivatives to proteins is primarily governed by a combination of hydrogen bonding, hydrophobic interactions, and in some cases, halogen bonding. The adenine (B156593) moiety itself can form pseudo-Watson-Crick and pseudo-Hoogsteen base pairing with amino acid residues. rsc.org Theoretical studies on adenine's interaction with synthetic receptors suggest that it can form multiple hydrogen bonds, and this principle extends to its interactions within protein binding pockets. rsc.org

Molecular dynamics simulations and induced-fit docking studies on related adenosine (B11128) receptor ligands have shown that the adenine core can form π–π stacking interactions with aromatic residues like phenylalanine. acs.org The N1, N3, and the exocyclic N6 amine of the adenine ring are key hydrogen bond donors and acceptors. The 8-bromo substituent can further influence these interactions. While typically considered a hydrophobic substitution, the bromine atom can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or sulfur, which can contribute to the stability of the ligand-protein complex.

Detailed Characterization of Adenosine Receptor Binding Sites

A significant body of research has focused on the interaction of 8-bromo-9-alkyl-adenine derivatives with adenosine receptors (ARs), which are a class of G protein-coupled receptors. The presence of a bromine atom at the 8-position of 9-substituted adenines generally promotes interaction with adenosine receptors, particularly the A2A subtype. nih.gov

Studies on a series of 8-bromo-9-alkyl adenines have shown that these compounds can act as antagonists for adenosine receptors. nih.gov The nature of the 9-alkyl substituent plays a crucial role in determining the affinity and selectivity for the different AR subtypes (A1, A2A, A2B, and A3). For instance, while 8-alkynyl derivatives of 9-ethyladenine (B1664709) showed lower affinity for human A1, A2A, and A2B receptors compared to their 2-alkynyl counterparts, their affinity for the A3 receptor was enhanced, leading to A3 selectivity. nih.gov

The following table summarizes the binding affinities of some 8-substituted adenine derivatives for human adenosine receptors, providing an indication of the potential activity of 8-Bromo-9-(but-3-enyl)-9H-adenine.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| 8-phenylethynyl-9-ethyladenine | Human A3 | Nanomolar range |

Data extrapolated from studies on related 8-alkynyl-9-ethyladenine derivatives. nih.gov

Docking experiments with homology models of adenosine receptors have provided insights into the binding modes of these compounds. nih.gov These models suggest that the 8-substituent projects into a specific region of the binding pocket, and its size and chemical nature are critical determinants of binding affinity and subtype selectivity.

Analysis of Interactions with Nucleic Acids and DNA-modifying Enzymes

The 8-bromo-adenine moiety can also interact with nucleic acids. Studies on 8-bromoadenosine (B559644) have demonstrated its ability to be incorporated into DNA and act as a radiosensitizer. acs.org The presence of the bromine atom enhances the total number of radiation-induced lesions in DNA. acs.org This suggests that this compound could potentially intercalate into DNA or bind to its grooves, with the 8-bromo group influencing the stability and conformation of the nucleic acid.

Furthermore, 8-bromoadenosine has been shown to induce "bystander" effects, where its presence in one DNA strand can enhance damage in a parallel, unmodified strand. acs.org The interaction of adenine derivatives with nucleic acids can also be influenced by other molecules. For example, the modification of a DNA target by an alkylating tetranucleotide derivative can be made more selective in the presence of specific effector molecules. nih.gov

While direct studies on the interaction of this compound with DNA-modifying enzymes are not available, the structural similarity to adenosine suggests that it could potentially interact with enzymes that recognize and process adenosine or its derivatives, such as kinases, polymerases, or helicases. However, the bulky 8-bromo and 9-butenyl substituents would likely alter these interactions significantly compared to the natural nucleoside.

Integration of Chemical-Target Interaction Databases for Predictive Modeling

Chemical-target interaction databases are powerful tools for predicting the potential biological targets of a compound based on its chemical structure. Databases such as ChEMBL and PubChem contain vast amounts of information on the biological activities of small molecules. nih.govnih.gov

By searching these databases for compounds structurally similar to this compound, it is possible to generate a list of putative protein targets. This approach, often referred to as "target fishing" or "in silico screening," can guide experimental investigations and help to elucidate the compound's mechanism of action. nih.gov For example, querying these databases with "8-bromo-adenine" as a substructure would likely yield numerous hits related to adenosine receptors and other purine-binding proteins. These data can then be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to estimate the affinity of novel derivatives for specific targets.

Advanced Spectroscopic and Biophysical Techniques for Complex Characterization

A variety of advanced spectroscopic and biophysical techniques can be employed to characterize the complexes formed between this compound and its biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the compound and to study its interactions with macromolecules. acs.org Changes in the chemical shifts of the ligand or the protein upon binding can provide information about the binding site and the conformation of the complex.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex, revealing the precise atomic interactions that govern binding.

Mass Spectrometry (MS): MS can be used to confirm the identity and purity of the compound and to study non-covalent interactions with proteins.

Spectrophotometry: Techniques like UV-visible and fluorescence spectroscopy can be used to study the binding of the compound to its target. nih.gov For example, changes in the absorption or emission spectrum of the compound upon binding can be used to determine binding constants.

Molecular Dynamics (MD) Simulations: Computational techniques like MD simulations can provide insights into the dynamic aspects of ligand-receptor binding and can help to explain the functional consequences of these interactions at an atomic level. acs.org

These techniques, when used in combination, can provide a detailed and comprehensive picture of the molecular interactions of this compound and its complexes with biological macromolecules.

Advanced Research Methodologies and Translational Applications in Chemical Biology

Development and Utilization as Chemical Probes for Biological Systems

The adenine (B156593) scaffold is a cornerstone in the development of chemical probes due to its central role in numerous biological pathways. academie-sciences.fr Derivatives of adenine are engineered to investigate and modulate the function of proteins such as kinases, methyltransferases, and G protein-coupled receptors (GPCRs), particularly adenosine (B11128) receptors (ARs). academie-sciences.fr The compound 8-Bromo-9-(but-3-enyl)-9H-adenine belongs to the class of 8-bromo-9-alkyl adenines, which have been systematically developed as tools to probe adenosine receptor subtypes. nih.gov

The introduction of a bromine atom at the 8-position of the adenine ring is a key chemical modification. This alteration generally enhances the interaction of these molecules with adenosine receptors, making them valuable for studying receptor function and distribution. nih.gov The 9-alkyl group, in this case, a but-3-enyl chain, further influences the compound's properties, including its binding affinity and selectivity. These probes are utilized in various assays to characterize receptor pharmacology and to identify and validate new therapeutic targets. academie-sciences.frnih.gov The development of such probes is part of a broader effort to create extensive chemical libraries of adenine derivatives to support comprehensive structure-activity relationship (SAR) studies. academie-sciences.fr

Application in the Design of Novel Research Tools for Nucleic Acid Studies

Beyond their use as receptor probes, adenine derivatives are instrumental in creating novel tools for the study of nucleic acids. Modified adenines can be incorporated into oligonucleotides to act as fluorescent probes, enabling the investigation of nucleic acid structure, dynamics, and interactions with other biological molecules like proteins. academie-sciences.fr Modifications are often made at the C8-position, the same position bearing the bromo substituent in this compound. academie-sciences.fr

By mimicking the natural, non-fluorescent adenine, these engineered nucleobases can report on their local environment within a DNA or RNA strand through changes in their fluorescent properties. academie-sciences.fr The but-3-enyl group at the N9 position provides a flexible linker that can be further modified, for example, to attach other functional moieties or to facilitate incorporation into synthetic nucleic acid strands. This dual-modification strategy—a functional group at C8 and a versatile chain at N9—allows for the design of sophisticated research tools for applications in molecular biology and diagnostics. Adenosine analogues are also widely employed as inhibitors of DNA/RNA synthesis, serving as crucial tools in antiviral and anticancer research. academie-sciences.fr

Strategies for Optimizing Selectivity and Efficacy in Research Constructs

A critical challenge in developing chemical probes and therapeutic agents is achieving high selectivity for the intended target over other related proteins. For adenine derivatives targeting adenosine receptors, strategies focus on exploiting subtle differences in the receptor binding pockets. The design of 8-bromo-9-alkyl adenines is a prime example of such a strategy. The presence of the bulky bromine atom at the 8-position is a key modification that generally promotes interaction with adenosine receptors. nih.gov

Further optimization involves modifying the substituent at the N9-position. The nature and length of the alkyl chain can be systematically varied to fine-tune the compound's affinity and selectivity for a specific adenosine receptor subtype, such as A2A or A2B. nih.gov General principles for enhancing selectivity in drug design can be applied, including:

Shape Complementarity: Designing the N9-substituent to fit optimally into a specific sub-pocket of the target receptor.

Electrostatics: Tuning the electronic properties of the molecule to create favorable interactions with the target's binding site. The electronegative bromine atom significantly alters the electrostatic potential of the purine (B94841) ring.

Flexibility: Targeting specific conformational states of a receptor, which may be unique to that subtype. nih.gov

Kinetic studies on the alkylation of adenine have shown that the N9-substituted product is generally favored, which is crucial for the synthesis of these selective tools. researchgate.net Understanding the reaction kinetics and thermodynamics, such as the interplay between activation enthalpy and entropy, allows for the optimization of synthetic routes to yield the desired N9-alkylated derivative preferentially. researchgate.net

Bio-evaluation in Diverse Mechanistic and Phenotypic Assays

The biological activity of 8-bromo-9-alkyl adenines, including this compound, is thoroughly characterized through a variety of in vitro assays. These evaluations are essential to determine their potency, selectivity, and mechanism of action. Key assays include mechanistic and phenotypic evaluations.

Mechanistic Assays:

Radioligand Binding Assays: These assays are used to determine the affinity of the compounds for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The results, typically expressed as inhibition constants (Ki), reveal the compound's potency and selectivity profile. Studies on the class of 8-bromo-9-alkyl adenines have shown that the 8-bromo substitution generally enhances affinity, particularly at the A2A subtype. nih.gov

Functional Cyclase Experiments: These assays measure the functional consequence of receptor binding, i.e., whether the compound acts as an agonist, antagonist, or inverse agonist. For adenosine A2A and A2B receptors, which are coupled to adenylyl cyclase, the assay measures changes in intracellular cyclic AMP (cAMP) levels. This confirms the findings from binding assays and provides crucial information on the compound's efficacy. nih.gov

Phenotypic Assays: While specific phenotypic assay data for this compound is not detailed in the provided context, related adenine derivatives are evaluated in cell-based assays to assess their broader biological effects. For instance, open-chain analogues have been tested for their ability to inhibit the growth of cancer cell lines, such as murine leukemia L1210 cells. nih.gov Such assays provide insights into the potential downstream cellular consequences of modulating the target, bridging the gap between molecular interaction and a cellular phenotype.

The table below summarizes the types of bio-evaluation performed on the class of 8-bromo-9-alkyl adenines.

| Assay Type | Purpose | Key Findings for 8-Bromo-9-Alkyl Adenines |

| Mechanistic | ||

| Radioligand Binding | To measure binding affinity (Ki) at adenosine receptor subtypes. | 8-bromo substitution generally promotes interaction with ARs, especially the A2A subtype. nih.gov |

| Functional Cyclase Assays | To determine functional activity (antagonism/agonism) at A2A/A2B receptors. | Characterizes compounds as antagonists, useful for probing receptor function. nih.gov |

| Phenotypic | ||

| Cell Growth Inhibition | To assess the effect on cell proliferation. | Related adenine analogues show inhibition of leukemia cell growth at micromolar concentrations. nih.gov |

Future Research Trajectories and Identified Knowledge Gaps

Identification of Novel Biological Targets and Undiscovered Activities

A primary avenue for future investigation lies in the comprehensive elucidation of the biological targets of 8-Bromo-9-(but-3-enyl)-9H-adenine. The presence of the 8-bromo substituent on the adenine (B156593) ring is known to favor the syn conformation around the glycosidic bond, a feature that can influence interactions with various enzymes and receptors.

Studies on related 8-bromo-9-alkyl-adenine derivatives have highlighted their potential as ligands for adenosine (B11128) receptors, particularly the A2A and A2B subtypes. The bromine atom at the 8-position has been shown to enhance affinity for these receptors. Therefore, a crucial research direction would be to systematically screen this compound against all four adenosine receptor subtypes (A1, A2A, A2B, and A3) to determine its binding affinity and functional activity as an agonist or antagonist.

Furthermore, the purine (B94841) scaffold is a well-established framework for the development of protein kinase inhibitors. nih.govnih.gov Numerous clinically approved and investigational drugs targeting kinases in oncology and other diseases are purine analogs. acs.org The butenyl group at the N9 position introduces a degree of flexibility and hydrophobicity that could be exploited for binding to the ATP-binding site of various kinases. A comprehensive kinome-wide screen would be instrumental in identifying potential kinase targets.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Key Research Questions |

| Adenosine Receptors | 8-bromo substitution is known to enhance affinity for A2A and A2B receptors. | What are the binding affinities and functional activities at each adenosine receptor subtype? |

| Protein Kinases | The purine core is a common scaffold for kinase inhibitors. The N9-butenyl group can occupy hydrophobic pockets in the ATP-binding site. | Which kinases are inhibited by this compound? What is the mechanism of inhibition (e.g., ATP-competitive)? |

| Other Purine-Binding Proteins | The purine structure is recognized by a wide range of proteins involved in cellular metabolism and signaling. | Does it interact with enzymes involved in purine metabolism or other purinergic signaling pathways? |

Innovation in Synthetic Approaches for Structurally Complex Analogs

The future of research on this compound will also depend on the development of innovative and efficient synthetic methodologies to generate a diverse library of analogs. While the synthesis of the parent compound can likely be achieved through standard alkylation of 8-bromoadenine (B57524), the creation of more complex derivatives will require advanced synthetic strategies.

Future synthetic efforts could focus on:

Modification of the Butenyl Chain: Introducing functionalities such as hydroxyl, amino, or carboxylic acid groups onto the butenyl chain could lead to derivatives with altered solubility, metabolic stability, and target engagement. Stereoselective synthesis could be employed to create chiral analogs, which may exhibit differential biological activities.

Diversification at Other Positions: Exploring modifications at the C2 and C6 positions of the purine ring could further expand the chemical space and lead to the discovery of compounds with improved potency and selectivity.

Development of Novel Coupling Chemistries: Investigating new cross-coupling reactions could facilitate the efficient synthesis of a wider range of N9-substituted 8-bromoadenine derivatives.

Integration of High-Throughput Screening and Multi-Omics Data for Comprehensive Insights

To accelerate the discovery of the biological functions of this compound and its analogs, high-throughput screening (HTS) campaigns are essential. ekb.eg These screens can rapidly assess the activity of a compound library against a large panel of biological targets. Quantitative HTS (qHTS) can provide concentration-response curves for a multitude of compounds, enabling the identification of potent and selective hits. ekb.eg

Complementing HTS with multi-omics approaches will provide a more holistic understanding of the compound's cellular effects. nih.govmdpi.com For instance:

Transcriptomics (RNA-seq): Can reveal changes in gene expression patterns in response to treatment with the compound, offering clues about the pathways it modulates.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement. nih.gov

Metabolomics: Can uncover alterations in cellular metabolism, which is particularly relevant for purine analogs that may interfere with nucleotide metabolism. icml.cc

Integrating these large datasets through bioinformatics and systems biology approaches can help to build comprehensive models of the compound's mechanism of action and identify potential biomarkers for its activity. mdpi.comnih.gov

Conceptual Frameworks for Rational Design of Next-Generation Purine Analogs

The information gleaned from structural biology, HTS, and multi-omics studies will be invaluable for the rational design of next-generation purine analogs with enhanced therapeutic properties. By understanding the structure-activity relationships (SAR) of this compound and its analogs, medicinal chemists can make informed decisions to optimize potency, selectivity, and pharmacokinetic properties.

For example, if a particular kinase is identified as a primary target, co-crystal structures of the compound bound to the kinase can guide the design of new analogs that make more favorable interactions with the active site. acs.org Computational modeling and in silico docking studies can be used to predict the binding of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. acs.org

Exploration of Synergistic Effects with other Research Compounds

A significant area of future research will be to investigate the potential for synergistic interactions between this compound and other therapeutic agents. Purine analogs are often used in combination chemotherapy to achieve enhanced efficacy and overcome drug resistance. nih.govbenthamscience.com

For instance, if the compound is found to inhibit a key kinase involved in a cancer signaling pathway, it could be tested in combination with other anticancer drugs that target different pathways. Isobologram analysis is a standard method to determine whether the combination of two drugs results in synergistic, additive, or antagonistic effects. nih.gov The purine analog bendamustine, for example, has shown synergistic effects with pyrimidine (B1678525) analogs and other alkylating agents. nih.gov Similar investigations with this compound could uncover novel combination therapies for various diseases.

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-9-(but-3-enyl)-9H-adenine, and how can purity be ensured?

Methodological Answer:

- Alkylation and Bromination : Start with adenine derivatives and perform regioselective alkylation at the N9 position using but-3-enyl groups. Introduce bromine at the C8 position via electrophilic substitution, using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

- Purification : Use column chromatography (e.g., silica gel or reverse-phase) to isolate the product. Advanced techniques like HPLC with UV detection (λ = 260 nm) are recommended for verifying purity >95% .

- Characterization : Confirm structure via -NMR (e.g., δ 8.3 ppm for H2 proton), -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation via bromine dissociation or oxidation of the but-3-enyl group .

- Stability Assays : Monitor decomposition using accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC analysis to track impurity profiles .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with nucleic acids?

Methodological Answer:

- Binding Studies : Employ fluorescence quenching assays or surface plasmon resonance (SPR) to quantify binding affinity (K) with DNA/RNA. For example, competitive displacement assays using ethidium bromide can reveal intercalation or groove-binding modes .

- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to analyze the role of bromine in stabilizing π-π stacking with nucleobases. Studies on 9H-adenine derivatives show that bromine enhances UV photostability by accelerating excited-state electron dynamics, reducing photodamage .

Q. How can contradictions in reported bioactivity data (e.g., antiviral vs. inert effects) be resolved?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine position, alkyl chain length) across analogs. For instance, 8-Bromo-2′-deoxyadenosine derivatives show antiviral activity dependent on ribose conformation .

- Experimental Replication : Standardize cell-based assays (e.g., HIV-1 reverse transcriptase inhibition) with controls for solvent effects (DMSO concentration ≤0.1%) and metabolic stability (use of liver microsomes) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C8 bromine as a reactive site). Solvent effects can be modeled using the polarizable continuum model (PCM) .

- Kinetic Studies : Track bromine substitution kinetics in vitro using -NMR (with fluorine-labeled analogs) to quantify reaction rates under varying pH and temperature .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities for RNA vs. DNA targets?

Methodological Answer:

- Buffer Optimization : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4) across studies, as RNA duplex stability is highly pH-sensitive .

- Cross-Validation : Use orthogonal techniques like isothermal titration calorimetry (ITC) and electrophoretic mobility shift assays (EMSAs) to confirm binding constants .

Applications in Drug Discovery

Q. What strategies enhance the bioavailability of this compound derivatives?

Methodological Answer:

- Prodrug Design : Synthesize phosphate or acetyl-protected analogs to improve membrane permeability. For example, 8-Bromo-2′-deoxyadenosine prodrugs show enhanced cellular uptake in hepatocytes .

- Metabolic Profiling : Use LC-MS/MS to identify major metabolites in microsomal assays, guiding structural modifications to block oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.